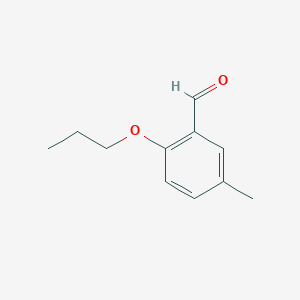

5-Methyl-2-propoxybenzaldehyde

説明

Bedeutung von Arylaldehyd-Grundgerüsten in der modernen chemischen Forschung

Substituierte Benzaldehyde (B42025) sind organische Verbindungen, die sich durch die Anfügung von Atomen oder Gruppen an die Benzaldehydstruktur auszeichnen. wisdomlib.org Sie spielen eine entscheidende Rolle in verschiedenen Syntheseverfahren. wisdomlib.org Arylaldehyd-Grundgerüste sind in der modernen chemischen Forschung von großer Bedeutung, da sie als vielseitige Bausteine für die Synthese einer breiten Palette von organischen Molekülen dienen. rsc.org Ihre Reaktivität, die hauptsächlich auf die Carbonylgruppe zurückzuführen ist, ermöglicht eine Vielzahl von Transformationen, was sie zu unschätzbaren Werkzeugen für Chemiker macht. rug.nlresearchgate.net

Die Fähigkeit, verschiedene funktionelle Gruppen in den Benzolring einzuführen, ermöglicht die Feinabstimmung der sterischen und elektronischen Eigenschaften des Moleküls und beeinflusst so dessen Reaktivität und biologische Aktivität. acs.orgresearchgate.net Diese Gerüste sind in zahlreichen Naturstoffen, Pharmazeutika und Funktionsmaterialien allgegenwärtig. rsc.orgfrontiersin.org Die Entwicklung neuer synthetischer Methoden zur effizienten und selektiven Funktionalisierung von Arylaldehyden bleibt ein aktives Forschungsgebiet, das von der Notwendigkeit angetrieben wird, komplexe molekulare Architekturen für verschiedene Anwendungen zu konstruieren. rug.nlresearchgate.netacs.org

Überblick über Alkoxybenzaldehyd-Derivate in synthetischen Methoden

Alkoxybenzaldehyd-Derivate, eine Unterklasse der substituierten Benzaldehyde, zeichnen sich durch das Vorhandensein einer oder mehrerer Alkoxygruppen (-OR) am Benzolring aus. Diese Gruppen beeinflussen die Reaktivität des Aldehyds erheblich, indem sie die Elektronendichte des aromatischen Rings und der Carbonylgruppe modulieren. Die Einführung von Alkoxygruppen kann die Reaktivität des Aldehyds bei nukleophilen Additions- und Kondensationsreaktionen erhöhen oder verringern. researchgate.net

In synthetischen Methoden werden Alkoxybenzaldehyde häufig als Schlüsselintermediate bei der Herstellung von Pharmazeutika, Agrochemikalien und Duftstoffen eingesetzt. Ihre Synthese erfolgt typischerweise durch Williamson-Ethersynthese aus den entsprechenden Hydroxybenzaldehyden. ncat.edu Die Vielseitigkeit von Alkoxybenzaldehyden zeigt sich in ihrer Verwendung in Mehrkomponentenreaktionen, Kreuzkupplungsreaktionen und bei der Synthese heterocyclischer Verbindungen. researchgate.netacs.org Die sterische Hinderung durch sperrige Alkoxygruppen kann auch zur Steuerung der Regio- und Stereoselektivität in nachfolgenden synthetischen Schritten ausgenutzt werden. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

5-methyl-2-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-6-13-11-5-4-9(2)7-10(11)8-12/h4-5,7-8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAUQDGNXSAHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696421 | |

| Record name | 5-Methyl-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883531-97-3 | |

| Record name | 5-Methyl-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 2 Propoxybenzaldehyde and Its Structural Analogs

Established Synthetic Routes for Related Alkoxybenzaldehydes

Traditional methods for synthesizing alkoxybenzaldehydes often serve as the foundation for producing more complex structures like 5-Methyl-2-propoxybenzaldehyde.

Alkylation of Hydroxybenzaldehyde Precursors

A primary and widely used method for preparing alkoxybenzaldehydes is the Williamson ether synthesis. wikipedia.org This reaction involves the alkylation of a hydroxybenzaldehyde precursor with an appropriate alkyl halide. wikipedia.orgmasterorganicchemistry.com The process begins with the deprotonation of the hydroxyl group on the benzaldehyde (B42025) derivative using a base to form a phenoxide ion. This is followed by a nucleophilic substitution (SN2) reaction where the phenoxide attacks the alkyl halide, resulting in the formation of an ether linkage. wikipedia.orgmasterorganicchemistry.com

For instance, the synthesis of 2-propoxy-5-methylbenzaldehyde can be achieved by reacting 2-hydroxy-5-methylbenzaldehyde (B1329341) with a propyl halide. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride. libretexts.orgnih.gov The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) often being employed. masterorganicchemistry.com

A specific example is the synthesis of ethyl 2-propoxy-5-methylbenzoate, where the ethyl ester of p-cresotinic acid is refluxed with silver oxide and propyl iodide in benzene (B151609). nih.gov Subsequent hydrolysis of the resulting ester yields the desired 2-propoxy-5-methylbenzoic acid. nih.gov

Table 1: Examples of Alkylation of Hydroxybenzaldehyde Precursors

| Precursor | Alkylating Agent | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-hydroxy-5-methylbenzaldehyde | Propyl iodide | Potassium carbonate | 2-propoxy-5-methylbenzaldehyde | nih.gov |

| 4-hydroxybenzaldehyde | 1-Bromopropane | Potassium carbonate/TBAI | 2-propoxybenzaldehyde | smolecule.com |

Reduction of Aryl Nitriles

Another established route to alkoxybenzaldehydes involves the reduction of the corresponding aryl nitriles. A common reagent for this transformation is Di-isobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comcommonorganicchemistry.com DIBAL-H is a powerful and bulky reducing agent that can selectively reduce nitriles to aldehydes, especially at low temperatures to prevent further reduction to an amine. masterorganicchemistry.comchemistrysteps.com

The reaction mechanism involves the addition of a hydride from DIBAL-H to the nitrile's carbon atom, forming an imine intermediate. chemistrysteps.com This imine is then hydrolyzed during the aqueous work-up to yield the final aldehyde product. chemistrysteps.comlibretexts.org This method is advantageous because DIBAL-H is selective and can be used in the presence of other functional groups. scribd.com

For example, 2-propoxy-5-methylbenzonitrile could be reduced using DIBAL-H in a suitable solvent like toluene (B28343) at a low temperature, followed by an acidic work-up, to produce this compound. commonorganicchemistry.com Other reducing systems, such as calcium hypophosphite with a nickel(II) complex, have also been reported for the reduction of various aromatic nitriles to their corresponding aldehydes with moderate to excellent yields. rsc.org

Formylation Reactions (e.g., with BuLi and DMF)

Formylation reactions provide a direct method to introduce an aldehyde group onto an aromatic ring. A common approach is the ortho-lithiation of an alkoxyarene followed by quenching with an electrophile like N,N-dimethylformamide (DMF). commonorganicchemistry.com

In this method, a strong base such as n-butyllithium (n-BuLi) is used to deprotonate the aromatic ring at the position ortho to the alkoxy group. uwindsor.ca The alkoxy group directs the lithiation to the adjacent position. The resulting aryllithium species then acts as a nucleophile, attacking the carbonyl carbon of DMF. chemicalforums.com Subsequent acidic hydrolysis of the intermediate yields the desired ortho-alkoxybenzaldehyde. chemicalforums.com This method is particularly useful for introducing a formyl group at a specific position on the benzene ring. mdpi.com

Advanced Approaches to this compound Synthesis

More contemporary methods offer improved efficiency, selectivity, and greener reaction conditions.

Strategies for ortho-Formylation of Methoxyarenes

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including methoxyarenes. organic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The Vilsmeier reagent is an electrophilic species that attacks the electron-rich aromatic ring. chemistrysteps.com The resulting iminium ion is then hydrolyzed during workup to produce the aldehyde. wikipedia.org This reaction is generally effective for substrates that are more activated than benzene, such as phenols and anilines. wikipedia.org

Another strategy is Rieche formylation, which employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). commonorganicchemistry.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.comnih.gov This technology has been successfully applied to various synthetic transformations, including the Williamson ether synthesis and formylation reactions. benthamdirect.comacs.org

Microwave irradiation can significantly enhance the rate of the Williamson ether synthesis. benthamdirect.comsid.ir For example, the synthesis of various alkyl aryl ethers has been achieved in excellent yields under solvent-free conditions using potassium carbonate as a mild base and microwave irradiation. sid.ir This approach aligns with the principles of green chemistry by reducing solvent usage and reaction times. benthamdirect.comoatext.com

Similarly, formylation reactions can be accelerated using microwave assistance. mdpi.orgresearchgate.net The Duff formylation, for instance, which uses urotropine as the formylating agent, has been successfully performed under microwave irradiation. mdpi.com Microwave-assisted procedures have also been developed for the regioselective ortho-formylation of phenol (B47542) derivatives in the presence of a solid base catalyst under solvent-free conditions, offering high yields and easy product isolation. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Advantages of Microwave Method | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Reflux for several hours | Irradiation for minutes | Reduced reaction time, higher yields, greener conditions | acs.orgsid.ir |

| Duff Formylation | Classical heating protocols | Microwave irradiation in acetic acid | Significantly shorter reaction times, good yields | mdpi.com |

Synthesis of Key Derivatives and Structural Analogs

The aldehyde moiety of this compound is a versatile functional group that readily participates in a variety of condensation and annulation reactions to yield a diverse range of structural analogs and key derivatives.

Annulation and Heterocycle Formation

The derivatives synthesized through condensation reactions, particularly chalcones, are excellent precursors for annulation reactions, which involve the formation of a new ring onto an existing molecule.

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They can be synthesized by the reaction of α,β-unsaturated aldehydes or ketones (like chalcones) with hydrazine (B178648) derivatives. scholarsresearchlibrary.comdergipark.org.trekb.eg The chalcone (B49325) derived from this compound would react with hydrazine hydrate, often in a solvent like ethanol (B145695) and sometimes with an acid catalyst, to undergo a cyclocondensation reaction. dergipark.org.tr This process typically involves a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration to form the stable pyrazole (B372694) ring. dergipark.org.tr

Pyrazolidinediones are five-membered rings containing two nitrogen atoms and two carbonyl groups. One synthetic route involves the reaction of a substituted hydrazine with a malonic ester derivative. researchgate.net Alternatively, they can be prepared via a multicomponent reaction involving diethyl malonate, phenylhydrazine, and an aromatic aldehyde. researchgate.net These heterocyclic systems are of significant interest in medicinal chemistry.

Table 4: Synthesis of Pyrazole and Pyrazolidinedione Rings This table illustrates general synthetic pathways to pyrazole and pyrazolidinedione rings, often starting from chalcone or aldehyde precursors.

| Starting Material | Reagent(s) | Heterocyclic Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Substituted Chalcones | Hydrazine Hydrate | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole | Ethanol, Acetic Acid (catalyst), Reflux | dergipark.org.tr |

| 1-Adamantyl chalcone | Substituted Phenylhydrazine | Pyrazole-based adamantyl compound | Acetic Acid, 80°C | nih.gov |

| Chalcones | Isoniazide | Bipyrazole derivative | Pyridine, Reflux | scholarsresearchlibrary.com |

| Diethyl Malonate, Phenylhydrazine, Aromatic Aldehyde | Imidazole (catalyst) | 4-Arylidene-1,2-diphenyl-3,5-pyrazolidinedione | Aqueous medium | researchgate.netnih.gov |

Dihydropyranopyrazole Core Formation via Multi-Component Reactions (e.g., Michael Addition/Thorpe–Ziegler-type reaction)

The synthesis of the dihydropyrano[2,3-c]pyrazole core is a notable application for aromatic aldehydes, including structural analogs of this compound. This scaffold is efficiently constructed through a three-component reaction that combines an aromatic aldehyde, malononitrile, and a pyrazolinone derivative. nih.govmdpi.com The reaction proceeds through a tandem sequence involving a Michael addition followed by a Thorpe-Ziegler-type cyclization. nih.govgoogle.comgoogle.com

The general mechanism, catalyzed by a base such as triethylamine (B128534) or N-methylmorpholine, is initiated by the condensation of the aldehyde with malononitrile. mdpi.com This is followed by the Michael addition of the pyrazolone (B3327878) to the newly formed electron-deficient alkene. The sequence concludes with an intramolecular cyclization and tautomerization to yield the final, stable dihydropyranopyrazole heterocyclic system. google.com The efficiency and atom economy of this one-pot process make it a valuable method for generating molecular complexity. researchgate.netjsynthchem.com

Table 1: Generalized Three-Component Reaction for Dihydropyranopyrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Core Product |

|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Pyrazolinone | Base (e.g., Triethylamine) | Dihydropyrano[2,3-c]pyrazole |

This table illustrates the typical components involved in the multi-component synthesis of the dihydropyranopyrazole scaffold.

Terpyridine Scaffold Construction from Alkoxybenzaldehydes

Alkoxy-substituted benzaldehydes are key starting materials in the synthesis of terpyridine scaffolds, which are of significant interest in coordination and supramolecular chemistry. mdpi.comresearchgate.net The construction of 4'-aryl-3,2':6',3''-terpyridines can be achieved through a one-pot reaction of a substituted benzaldehyde with two equivalents of an acetylpyridine (e.g., 3-acetylpyridine) and an ammonia (B1221849) source. mdpi.comresearchgate.net This approach is an adaptation of established methods like the Kröhnke synthesis. mdpi.com

However, the choice of the alkoxy substituent on the benzaldehyde has been shown to critically influence the reaction outcome. While reactions with 4-ethoxybenzaldehyde (B43997) and 4-n-butoxybenzaldehyde yield the expected terpyridine products, the use of 4-n-propoxybenzaldehyde under identical conditions can lead exclusively to the formation of an unexpected byproduct instead of the target terpyridine. mdpi.comnih.govsemanticscholar.org This highlights a significant challenge in predicting the course of these complex condensation reactions. mdpi.com

Quinazolinone Ring Synthesis via Acid-Catalyzed Condensation

The quinazolinone ring system, a privileged scaffold in medicinal chemistry, can be synthesized using aromatic aldehydes via acid-catalyzed condensation reactions. fabad.org.trgoogle.comresearchgate.net A common and direct method involves the cyclocondensation of an aldehyde with a 2-aminobenzamide (B116534) derivative. organic-chemistry.orgpreprints.org

Various acid catalysts can be employed to promote this transformation. For instance, p-toluenesulfonic acid (p-TsOH) has been used to catalyze the initial cyclocondensation, which is then followed by an oxidative dehydrogenation step to furnish the aromatic 4(3H)-quinazolinone. organic-chemistry.org Other organocatalysts, such as citric acid, have also been successfully used, offering an environmentally benign approach to synthesizing 2,3-dihydroquinazolin-4(1H)-ones from aldehydes, anilines, and isatoic anhydride. preprints.org The reaction mechanism typically involves the formation of an imine from the aldehyde and the aniline (B41778) (or aminobenzamide), followed by intramolecular cyclization. mdpi.com

Table 2: Catalysts in Quinazolinone Synthesis from Aldehydes

| Reactants | Catalyst Type | Specific Catalyst Example | Product Type |

|---|---|---|---|

| 2-Aminobenzamide + Aldehyde | Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | 4(3H)-Quinazolinone (after oxidation) |

| Isatoic Anhydride + Aniline + Aldehyde | Organocatalyst | Citric Acid | 2,3-Dihydroquinazolin-4(1H)-one |

| o-Aminobenzylamine + Aldehyde | Salicylic Acid Derivative | 4,6-Dihydroxysalicylic acid | 2-Substituted Quinazoline (B50416) |

This table summarizes different acid-catalyzed approaches for the synthesis of quinazolinone and quinazoline derivatives from aldehydes. organic-chemistry.orgpreprints.orgnih.gov

Multi-Component Reactions for Complex Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that contains substantial portions of all the starting materials. nih.govtcichemicals.commdpi.com This approach is characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity, making it a cornerstone of modern organic and medicinal chemistry. mdpi.com

The syntheses of dihydropyranopyrazoles and terpyridines from alkoxybenzaldehydes, as discussed previously, are prime examples of MCRs. researchgate.netopenmedicinalchemistryjournal.com In these processes, this compound can serve as a key building block, where its aldehyde functional group participates in a cascade of reactions to construct intricate heterocyclic architectures in a single pot. openmedicinalchemistryjournal.comresearchgate.net The power of MCRs lies in their ability to build complex molecules from simple precursors in fewer steps and with less waste compared to traditional linear synthetic routes. mdpi.com

Strategies for Side-Chain Modification (e.g., Propoxy Group Variations)

The functional groups on the benzaldehyde scaffold, such as the propoxy group, can be modified to tune the properties of the final molecule. A primary method for introducing the propoxy side-chain is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide (e.g., propyl bromide) by a phenoxide ion, which is generated by treating a corresponding hydroxybenzaldehyde derivative with a base.

During such modifications, it is often necessary to protect the reactive aldehyde group to prevent unwanted side reactions. A common strategy is the formation of an acetal, which is stable under the basic conditions of the Williamson ether synthesis. The aldehyde can be regenerated in a subsequent step via acid-catalyzed hydrolysis after the desired side-chain has been installed. This protection-alkylation-deprotection sequence allows for the selective variation of the alkoxy side-chain, enabling the synthesis of a library of analogs with different ether linkages.

Investigation of Byproduct Formation and Mitigation in Synthesis

In complex, multi-step, one-pot syntheses, the formation of byproducts is a significant challenge that can lower the yield of the desired product and complicate purification. The course of these reactions can be highly sensitive to the specific substrates and conditions used, leading to unexpected chemical pathways.

Identification of Unexpected Byproducts in Complex Condensations

A well-documented example of unexpected byproduct formation occurs in the synthesis of terpyridines from alkoxybenzaldehydes. mdpi.comsemanticscholar.org As mentioned in section 2.3.2.3, a study on the synthesis of 4'-functionalized 3,2':6',3''-terpyridines investigated the reaction between various 4-alkoxybenzaldehydes, 3-acetylpyridine (B27631), and ammonia. mdpi.comnih.gov While the ethoxy and n-butoxy analogs provided the expected terpyridine products, the reaction with 4-n-propoxybenzaldehyde resulted in the formation of a cyclohexanol (B46403) derivative as the sole product. mdpi.comresearchgate.netresearchgate.net

This unexpected product arises from a complex condensation of three molecules of 3-acetylpyridine with two molecules of the 4-n-propoxybenzaldehyde. mdpi.comnih.govsemanticscholar.org The identification of this alternative reaction pathway underscores the importance of rigorous product characterization and reveals how subtle changes in substrate structure (in this case, the length of the alkoxy chain from C2 to C3) can dramatically divert the reaction to an entirely different outcome. mdpi.com

Advanced Spectroscopic and Structural Characterization of 5 Methyl 2 Propoxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the structural analysis of 5-Methyl-2-propoxybenzaldehyde. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional techniques, a detailed picture of the molecule's framework can be constructed.

The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the propoxy and methyl groups are found further upfield. Similarly, the ¹³C NMR spectrum shows unique resonances for each carbon atom, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the aliphatic carbons of the substituents. nih.govmdpi.com The precise chemical shifts and coupling patterns are critical for assigning these signals to specific atoms within the molecule. beilstein-journals.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and general NMR principles. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.8 - 10.0 | 189.0 - 193.0 |

| Aromatic H-3 | 7.3 - 7.5 | 127.0 - 129.0 |

| Aromatic H-4 | 7.1 - 7.3 | 136.0 - 138.0 |

| Aromatic H-6 | 7.5 - 7.7 | 120.0 - 122.0 |

| Propoxy (OCH₂) | 3.9 - 4.1 | 70.0 - 72.0 |

| Propoxy (CH₂) | 1.7 - 1.9 | 22.0 - 24.0 |

| Propoxy (CH₃) | 0.9 - 1.1 | 10.0 - 12.0 |

| Methyl (CH₃) | 2.3 - 2.5 | 20.0 - 22.0 |

| Aromatic C-1 | - | 124.0 - 126.0 |

| Aromatic C-2 | - | 160.0 - 162.0 |

| Aromatic C-5 | - | 140.0 - 142.0 |

For unambiguous assignment of protons and carbons, especially in more complex derivatives, two-dimensional NMR techniques are employed. americanpharmaceuticalreview.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.eduemerypharma.com For this compound, COSY would show correlations between the adjacent protons in the propoxy chain (OCH₂-CH₂-CH₃) and between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu It is instrumental in definitively assigning the ¹H signals to their corresponding ¹³C signals, for instance, linking the proton signal of the methyl group to the methyl carbon signal. princeton.edu

The substitution pattern on the benzene (B151609) ring significantly influences the chemical shifts and coupling constants of the aromatic protons. nih.govbeilstein-journals.org In this compound, the aromatic protons will exhibit a specific splitting pattern (e.g., doublets, and singlets, depending on the specific derivative) due to coupling with their neighbors. The magnitude of the coupling constants (J-values) provides information about the relative positions of the protons on the ring. rsc.org

In the aliphatic region, the propoxy group will show characteristic multiplets. The OCH₂ protons will appear as a triplet, coupled to the adjacent CH₂ group. The middle CH₂ group will be a more complex multiplet (a sextet) due to coupling with both the OCH₂ and the terminal CH₃ groups. The terminal CH₃ protons will appear as a triplet, coupled to the middle CH₂ group. nih.gov

The presence of electronegative atoms, such as the oxygen in the propoxy group, has a significant impact on the chemical shifts of nearby protons. spcmc.ac.inlibretexts.org This phenomenon, known as deshielding, occurs because the electronegative atom pulls electron density away from the adjacent atoms, reducing the shielding of the protons from the external magnetic field. egpat.comlumenlearning.com Consequently, these protons resonate at a lower field (higher ppm value). iosrjournals.org For example, the protons of the methyl group attached to the aromatic ring will be deshielded and resonate at a higher chemical shift compared to the methyl protons of the propoxy group, which are further away from the direct influence of the ring and aldehyde group. spcmc.ac.in

Advanced Infrared (IR) and Raman Spectroscopic Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. americanpharmaceuticalreview.comlibretexts.org These techniques are particularly useful for identifying key functional groups. researchgate.net

The IR and Raman spectra of this compound will display characteristic absorption bands corresponding to specific molecular vibrations.

Aldehyde (C=O Stretch): A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch in an aldehyde is expected in the IR spectrum, typically in the range of 1685-1710 cm⁻¹ for aromatic aldehydes. orgchemboulder.comresearchgate.netjove.com This band is a key indicator of the aldehyde functional group. spectroscopyonline.com

Aromatic C-H Stretches: These vibrations typically appear as a group of weaker bands in the region of 3000-3100 cm⁻¹. uc.eduspectroscopyonline.com

Aliphatic C-H Stretches: The C-H stretching vibrations of the methyl and propoxy groups will be observed as strong bands in the region of 2850-2980 cm⁻¹. irdg.orgmdpi.com

Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to characteristic bands in the 1450-1600 cm⁻¹ region. uc.eduirdg.org

Table 2: Key IR and Raman Vibrational Frequencies for this compound Data is based on typical ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1685-1710 (Strong) | 1685-1710 (Medium) |

| Aldehyde | C-H Stretch | 2720-2830 (Medium, often two bands) | 2720-2830 (Weak) |

| Aromatic Ring | C-H Stretch | 3000-3100 (Weak to Medium) | 3000-3100 (Strong) |

| Aromatic Ring | C=C Stretch | 1450-1600 (Medium to Strong) | 1450-1600 (Strong) |

| Aliphatic (Propoxy, Methyl) | C-H Stretch | 2850-2980 (Strong) | 2850-2980 (Strong) |

| Ether (C-O-C) | Stretch | 1000-1300 (Strong) | 1000-1300 (Weak) |

The combination of these advanced spectroscopic methods provides a powerful and detailed characterization of the molecular structure of this compound and its derivatives, confirming the identity and purity of the compound.

Detection of Ether Linkages (C-O-C) and Imine Bonds (C=N)

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. In the context of this compound and its derivatives, two key functional groups are the ether linkage and, in the case of its Schiff base derivatives, the imine bond.

The presence of the propoxy group in this compound gives rise to characteristic C-O-C stretching vibrations in the IR spectrum. Generally, aryl alkyl ethers exhibit two strong bands: an asymmetric C-O-C stretch typically found near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. uobabylon.edu.iq For a similar compound, 2,4-dimethyl-6-propoxybenzaldehyde, a broad band for the propoxy C–O–C asymmetric stretch is noted near 1,250 cm⁻¹. This is consistent with the resonance effect in aryl and vinyl ethers, which shifts the asymmetric stretching frequencies to higher values compared to dialkyl ethers. uobabylon.edu.iq

When this compound reacts to form a Schiff base, a new functional group, the imine or azomethine group (C=N), is introduced. The C=N stretching vibration in the IR spectrum typically appears in the range of 1690 to 1640 cm⁻¹. uobabylon.edu.iq For instance, imine derivatives of other aldehydes have shown C=N stretching bands at 1681-1708 cm⁻¹. biointerfaceresearch.com Specifically, an imine derivative of amoxicillin (B794) displayed a C=N stretch at 1644 cm⁻¹. researchgate.net The intensity of the C=N absorption is generally greater than that of a C=C bond. uobabylon.edu.iq The formation of the imine is often confirmed by the disappearance of the N-H stretching bands from the primary amine reactant and the appearance of the characteristic C=N band. bohrium.com

| Functional Group | Typical IR Absorption Range (cm⁻¹) | References |

| Aryl Alkyl Ether (asymmetric C-O-C stretch) | ~1250 | uobabylon.edu.iq |

| Aryl Alkyl Ether (symmetric C-O-C stretch) | ~1040 | uobabylon.edu.iq |

| Imine (C=N stretch) | 1640 - 1690 | uobabylon.edu.iqbiointerfaceresearch.comresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of the molecular formula of a compound. nih.govmdpi.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the unambiguous assignment of an elemental composition. researchgate.net This is particularly valuable in the analysis of novel or derivatized compounds like those of this compound.

The process involves ionizing the molecule and measuring its mass-to-charge ratio (m/z) with high precision. This experimental mass is then compared to the calculated exact masses of potential molecular formulas. The high accuracy of the measurement helps to differentiate between compounds that may have the same nominal mass but different elemental compositions. nih.gov

For aldehydes and their derivatives, various ionization techniques can be employed in conjunction with HRMS, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov Often, derivatization of the aldehyde with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is performed to increase molecular weight and improve ionization efficiency, facilitating more sensitive detection and structural elucidation. nih.gov The resulting hydrazones can then be analyzed by techniques like nano-LC-ESI-HRMS. nih.gov

| Compound | Molecular Formula | Calculated Exact Mass | Ionization Technique | References |

| This compound | C₁₁H₁₄O₂ | 178.0994 | ESI, APCI (predicted) | bldpharm.com |

| Benzaldehyde-DNPH derivative | C₁₃H₁₀N₄O₄ | 286.0702 | ESI, APCI | nih.gov |

| m-cyanobenzaldehyde thiosemicarbazone | C₉H₈N₄S | 204.0521 | FAB(+) | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

In this compound, the key chromophores are the benzene ring and the carbonyl group (C=O) of the aldehyde. These groups give rise to characteristic electronic transitions. Carbonyl compounds typically exhibit two main types of transitions: a π→π* transition and a lower-energy n→π* transition. uobabylon.edu.iq The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. uobabylon.edu.iqmasterorganicchemistry.com This transition is typically weak (low molar absorptivity, ε) and appears at longer wavelengths, often around 270-300 nm for saturated ketones. uobabylon.edu.iq For benzaldehyde (B42025) itself, an n→π* transition is observed around 283 nm. researchgate.net

The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, are much more intense (high molar absorptivity). hnue.edu.vn For benzaldehyde, a strong π→π* absorption is seen around 248 nm. researchgate.net

The presence of substituents on the benzene ring, such as the methyl and propoxy groups in this compound, influences the position of these absorption bands. The propoxy group, with its non-bonding electrons on the oxygen atom, can interact with the π system of the benzene ring, leading to a bathochromic shift (a shift to longer wavelengths). hnue.edu.vn This is a common effect of conjugation, where the extension of the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. fiveable.melibretexts.orgmsu.edu For a related compound, 2,4-dimethyl-6-propoxybenzaldehyde, the UV-Vis spectrum shows a π→π* transition band at 270–280 nm and a weak n→π* transition near 320 nm.

| Compound | λmax (nm) (n→π) | λmax (nm) (π→π) | Solvent | References |

| Benzaldehyde | ~283 | ~248 | Water | researchgate.net |

| Acetone | ~279 | - | Hexane | uobabylon.edu.iq |

| 2,4-dimethyl-6-propoxybenzaldehyde | ~320 | 270-280 | Not specified |

The absorbance characteristics observed in UV-Vis spectroscopy are directly linked to the structural features of the molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are sensitive to the nature of the chromophore, the presence of auxochromes (substituents that modify the absorption of a chromophore), and the extent of conjugation. uobabylon.edu.iq

In this compound, the benzene ring conjugated with the carbonyl group forms the primary chromophore. The electron-donating propoxy group and the methyl group act as auxochromes. These substituents increase the electron density in the aromatic ring and extend the conjugated system through resonance, which typically results in a bathochromic (red) shift of the π→π* transition compared to unsubstituted benzaldehyde. hnue.edu.vn The intensity of the absorption (hyperchromic effect) can also be affected by these structural modifications. libretexts.org

For example, the π→π* transition for benzene occurs at about 255 nm, while for benzaldehyde it is shifted to around 248-250 nm. researchgate.nethnue.edu.vn The introduction of further electron-donating groups, as in this compound, is expected to push this absorption to even longer wavelengths. The formation of derivatives, such as imines (Schiff bases), further extends the conjugation by incorporating the C=N double bond, leading to significant bathochromic shifts. Schiff base formation from p-cyanoaniline and various aldehydes resulted in a bathochromic shift in the n→π* transition to the 355-360 nm region. biointerfaceresearch.com

UV-Vis spectroscopy is a valuable tool for monitoring chemical reactions and degradation processes by observing changes in the absorption spectrum over time. researchgate.net When this compound undergoes a reaction, such as oxidation of the aldehyde group to a carboxylic acid or its conversion to a Schiff base, the electronic structure of the chromophore is altered, leading to predictable changes in the UV-Vis spectrum.

For instance, the reaction of benzaldehyde with other molecules can be monitored by observing the appearance of new absorption bands corresponding to the product. In a multi-component reaction involving benzaldehyde, the formation of the product was tracked by the increase in absorbance at specific wavelengths (335-345 nm). researchgate.net Similarly, in studies of corrosion inhibitors, the interaction between benzaldehyde derivatives and metal ions was confirmed by a shift in the absorption peak after immersion of mild steel, indicating the formation of a metal-inhibitor complex. mdpi.com

Degradation of the compound would likely lead to a decrease in the intensity of its characteristic absorption bands and potentially the appearance of new bands corresponding to degradation products. For example, the photo-oxidation of benzyl (B1604629) alcohol to benzaldehyde can be followed spectroscopically, and it has been shown that benzaldehyde itself can act as a photocatalyst, promoting further reactions under visible light. chemrxiv.org This highlights the utility of UV-Vis spectroscopy in studying the stability and reactivity of such aromatic aldehydes.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about functional groups and electronic properties, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can elucidate bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

For example, the crystal structure of 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde shows a monoclinic unit cell with the crystal packing influenced by C-H···O bonds and π···π interactions. northeastern.edu In other benzaldehyde derivatives, the carbonyl group is a key participant in forming supramolecular synthons through C–H⋯O hydrogen bonds. nih.govrsc.org

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comspringernature.com This technique is indispensable for establishing the absolute configuration of chiral molecules and elucidating the preferred conformation of flexible structures like this compound.

The process involves growing a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation of a saturated solution. tandfonline.com This crystal is then mounted on a diffractometer and irradiated with a focused X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed. By applying sophisticated software programs, such as SHELX, the electron density map of the molecule is reconstructed, revealing the exact spatial coordinates of each atom.

For chiral molecules, determining the absolute configuration is crucial. While routine diffraction experiments readily establish the relative configuration of stereogenic centers, assigning the absolute configuration can be more challenging. springernature.com Techniques involving anomalous dispersion, where the scattering of X-rays by certain atoms is wavelength-dependent, are employed to unambiguously determine the true stereochemistry. d-nb.info In cases where obtaining suitable crystals of the analyte is difficult, co-crystallization with a "chaperone" molecule can facilitate the formation of high-quality crystals suitable for X-ray analysis. d-nb.info

The conformation of the molecule, particularly the orientation of the propoxy and methyl groups relative to the benzaldehyde ring, is also determined with high precision from SCXRD data. Torsion angles, which describe the rotation around specific bonds, are calculated to define the molecular shape. For instance, in related substituted benzaldehydes, the planarity of the molecule and any deviations are quantified by examining relevant torsion angles. nih.gov

Analysis of Inter- and Intra-molecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Carbonyl–Carbonyl Interactions)

The solid-state structure of this compound and its derivatives is not solely defined by the covalent bonds within the molecule but also by a network of weaker, non-covalent interactions. These inter- and intramolecular forces dictate the crystal packing and can influence the compound's physical properties.

π-Stacking: The aromatic benzene ring in this compound is electron-rich and can participate in π–π stacking interactions. nih.govnih.govrsc.org In the crystal lattice, adjacent aromatic rings may align in a parallel or offset fashion, leading to attractive forces that help to organize the molecules into layers or stacks. nih.govresearchgate.net The distance between the centroids of these interacting rings is a key parameter used to characterize the strength of the interaction. nih.gov

Carbonyl–Carbonyl Interactions: In some crystal structures of organic molecules containing carbonyl groups, short, attractive interactions between the carbon atom of one carbonyl group and the oxygen atom of another have been observed. researchgate.net These carbonyl-carbonyl interactions can contribute to the formation of specific supramolecular motifs, such as inversion dimers. researchgate.net

The study of these weak interactions is often complemented by Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts and their relative contributions to the crystal packing. nih.govrsc.org

Crystallographic Refinement Methodologies and Data Validation (e.g., R-factor convergence)

Once the initial crystal structure is solved from the diffraction data, a process of refinement is undertaken to improve the accuracy and reliability of the model. This iterative process involves adjusting the atomic coordinates, thermal parameters, and other structural variables to achieve the best possible agreement between the calculated and observed diffraction intensities.

A key indicator of the quality of the refined structure is the R-factor (or residual factor). The R-factor is a measure of the discrepancy between the experimental diffraction data and the data calculated from the crystallographic model. A lower R-factor generally indicates a better fit. The convergence of the R-factor to a low value during refinement is a critical step in validating the crystal structure. nih.gov

Data validation also involves checking for consistency in bond lengths, bond angles, and other geometric parameters, comparing them to established values for similar chemical environments. The final crystallographic data includes parameters such as the unit cell dimensions, space group, and the final R-factor, which are essential for the scientific record and for deposition in crystallographic databases like the Cambridge Structural Database (CSD). rsc.org

Table 1: Representative Crystallographic Refinement Parameters

| Parameter | Description | Typical Value |

|---|---|---|

| R-factor (R1) | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for a good quality structure |

| wR2 | A weighted R-factor based on the squared structure factor amplitudes. | < 0.15 is generally acceptable |

| Goodness-of-Fit (S) | Should be close to 1 for a well-refined structure. | ~1.0 |

| Δρ (max/min) | The maximum and minimum residual electron density, which should be close to zero. | < ±0.5 e Å⁻³ |

Note: The actual values can vary depending on the quality of the crystal and the data collection strategy.

Resolution of Crystallographic Data Discrepancies (e.g., Twinning Analysis)

Occasionally, the crystallographic data may present challenges that require special treatment. One such issue is crystal twinning, where two or more crystal lattices are intergrown in a specific, symmetrical orientation. numberanalytics.com Twinning can complicate the diffraction pattern by causing reflections from the different twin domains to overlap, making it difficult to determine the true intensities. numberanalytics.comnumberanalytics.com

The presence of twinning can be identified through analysis of the diffraction pattern and intensity statistics. numberanalytics.com If twinning is detected, specialized refinement programs and techniques are employed to model the twin law and deconvolute the overlapping reflections. For example, in cases of pseudo-merohedral twinning, a twin law refinement in software like SHELXL can be applied to resolve the disorder and obtain an accurate crystal structure. In some instances, it may be necessary to generate separate datasets for each twin domain to facilitate structure solution and refinement. nih.govacs.org

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for identifying and quantifying any byproducts or impurities that may be present from its synthesis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Byproduct Identification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and versatile technique for separating and identifying components in a mixture. nih.gov In the analysis of this compound, HPLC is used to separate the target compound from any unreacted starting materials, intermediates, or side-reaction products. The separation is typically achieved on a reversed-phase column where compounds are eluted based on their polarity.

The eluent from the HPLC column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of each component. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ions, generating a characteristic fragmentation pattern that can be used to elucidate the structure of unknown byproducts. researchgate.net This is particularly useful for identifying isomers or compounds with similar retention times. The combination of retention time from HPLC and mass spectral data from MS provides a high degree of confidence in the identification of byproducts. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. ijpcbs.commdpi.com In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium, transports the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of the components between the stationary phase and the mobile gas phase, which is influenced by their boiling points and polarity. ekb.eg

Table 2: Comparison of Chromatographic Techniques for Analysis of this compound

| Technique | Principle | Analytes | Information Provided |

|---|---|---|---|

| HPLC-MS | Separation based on polarity in a liquid mobile phase, followed by mass analysis. | Non-volatile and thermally labile compounds, including byproducts and impurities. | Retention time, molecular weight, and structural information from fragmentation. |

| GC-MS | Separation based on volatility and polarity in a gaseous mobile phase, followed by mass analysis. | Volatile and semi-volatile compounds. | Retention time, compositional analysis, and identification via spectral libraries. |

Gel Permeation Chromatography (GPC) for Oligomeric/Polymeric Products

While research focusing specifically on the synthesis and characterization of oligomers or polymers derived from this compound is not extensively documented, the polymerization of substituted benzaldehydes is a known field of study. The characterization of the resulting macromolecular products heavily relies on techniques such as Gel Permeation Chromatography (GPC). acs.orgacs.orgdepaul.edu

GPC, a subset of size-exclusion chromatography (SEC), is an indispensable analytical technique for understanding the molecular weight characteristics of polymers. wikipedia.org It separates molecules based on their hydrodynamic volume or size in solution. The process involves a column packed with porous gel beads. wikipedia.orgufl.edu Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Conversely, smaller oligomeric chains or unreacted monomers penetrate deeper into the pores, increasing their retention time and causing them to elute later. ufl.edu This separation mechanism allows for the determination of the molecular weight distribution of a polymer sample. wikipedia.org

In the context of polymers derived from benzaldehyde derivatives, GPC is routinely used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), where PDI = Mw/Mn. mdpi.com A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is often a hallmark of a well-controlled polymerization process. acs.org For instance, studies on the cationic copolymerization of various benzaldehydes with vinyl ethers have successfully employed GPC to confirm that the molecular weight of the resulting polymers increases with monomer conversion and to establish the "living" nature of the polymerization. acs.org Similarly, novel copolymers prepared by radical copolymerization of ring-substituted 2-phenyl-1,1-dicyanoethylenes (synthesized from substituted benzaldehydes) with styrene (B11656) were characterized by GPC to determine their average molecular weights. depaul.edu

The following table represents typical data that would be obtained from a GPC analysis of hypothetical copolymers derived from a substituted benzaldehyde.

| Polymer Sample | Number-Average Molecular Weight (Mn, g/mol) | Weight-Average Molecular Weight (Mw, g/mol) | Polydispersity Index (PDI = Mw/Mn) | Reference |

|---|---|---|---|---|

| Poly(styrene-co-maleic acid-g-methoxy pyridine) | 15150 | 51500 | 3.4 | mdpi.com |

| Poly(pMeOBzA-co-IBVE) | 14800 | 17000 | 1.15 | acs.org |

| Poly(BzA-co-CEVE) | 12000 | 14900 | 1.24 | acs.org |

Advanced Imaging and Binding Studies (e.g., Single-Molecule Microscopy)

Advanced imaging and biophysical techniques are crucial for elucidating the biological interactions of small molecules. For derivatives of this compound, significant progress has been made using Positron Emission Tomography (PET) imaging and direct binding affinity assays.

PET is a non-invasive imaging modality that allows for the quantitative visualization of the biodistribution of radiolabeled compounds in vivo. nih.gov This technique has been successfully applied to derivatives of 5-chloro-2-propoxybenzaldehyde, a structurally similar compound. Researchers developed a novel NLRP3 inhibitor based on a 1-(5-chloro-2-propoxybenzyl)-4-phenyl-1H-1,2,3-triazole scaffold. nih.gov A lead compound from this series, labeled with a positron-emitting isotope such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), was used as a PET radiotracer. nih.govnih.gov Imaging studies in mice and rhesus macaques demonstrated that the tracer could rapidly penetrate the brain, a key requirement for therapeutics targeting central nervous system disorders. nih.gov

Furthermore, direct binding studies confirmed the interaction of these derivatives with their protein target. A lead inhibitor containing the 5-chloro-2-propoxybenzyl moiety was shown to be a potent and selective inhibitor of the NLRP3 inflammasome, with an IC₅₀ value of 0.12 µM. nih.gov Crucially, biophysical analysis determined its binding affinity (KD) to the NLRP3 protein to be 84 nM, indicating a strong interaction. nih.gov

| Compound Class | Key Structural Moiety | Assay Type | Parameter | Value | Target | Reference |

|---|---|---|---|---|---|---|

| NLRP3 Inhibitor | 1-(5-chloro-2-propoxybenzyl) | IL-1β Release Inhibition | IC50 | 0.12 ± 0.01 μM | NLRP3 Inflammasome | nih.gov |

| NLRP3 Inhibitor | 1-(5-chloro-2-propoxybenzyl) | Biophysical Binding Assay | KD | 84 nM | NLRP3 Protein | nih.gov |

| NLRP3 Inhibitor | 1-(5-chloro-2-methoxybenzyl) | IL-1β Release Inhibition | IC50 | 0.55 ± 0.16 μM | NLRP3 Inflammasome | nih.gov |

Beyond ensemble techniques like PET, single-molecule microscopy offers a powerful approach to study ligand-receptor interactions with high precision. nih.govpsu.edu Techniques such as single-molecule Förster resonance energy transfer (smFRET) and super-resolution imaging allow for the direct observation and quantification of binding events on the surface of intact cells. mdpi.comresearchgate.net These methods can determine the kinetic parameters of a single molecular interaction, including association (k_on) and dissociation (k_off) rates, and the duration of the binding event (dwell time), which are often obscured in ensemble measurements. mdpi.comnih.gov While specific applications of single-molecule microscopy to this compound have not been reported, this methodology holds significant potential. It could be used to directly visualize the binding of a fluorescently-labeled derivative to its target protein, providing unparalleled insight into its mechanism of action at the most fundamental level. researchgate.net

Computational and Theoretical Investigations of 5 Methyl 2 Propoxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic properties of molecules. nih.govsemanticscholar.orgdntb.gov.ua Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to obtain accurate theoretical predictions that can be correlated with experimental findings. nih.govresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For a molecule like 5-Methyl-2-propoxybenzaldehyde, with a flexible propoxy group, conformational analysis is crucial to identify the global minimum energy structure among several possible conformers. This is often achieved by performing a Potential Energy Surface (PES) scan, where key dihedral angles are systematically rotated to map out the energy landscape. nih.gov The optimized geometry provides foundational data for all subsequent computational analyses. nih.govresearchgate.net

| Parameter | Description |

| Method | Density Functional Theory (DFT) |

| Functional | Becke, 3-parameter, Lee-Yang-Parr (B3LYP) |

| Basis Set | 6-311++G(d,p) |

| Objective | To find the lowest energy (most stable) molecular structure. |

| Procedure | Iterative calculation to minimize the energy of the molecule by adjusting atomic coordinates. |

| Outcome | Optimized bond lengths, bond angles, and dihedral angles corresponding to the equilibrium geometry. |

This interactive table summarizes the typical parameters used for geometry optimization.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. researchgate.net A small energy gap suggests high chemical reactivity and polarizability, indicating that the molecule is more likely to undergo chemical reactions. researchgate.net FMO analysis also helps in understanding intramolecular charge transfer (ICT) within the molecule. nih.govgrafiati.com For this compound, the electron density distribution in these orbitals would likely show the HOMO localized on the electron-rich benzene (B151609) ring and the propoxy group, while the LUMO would be concentrated on the electron-withdrawing benzaldehyde (B42025) moiety.

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating ability. Associated with ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability. Associated with electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. |

This interactive table outlines the key aspects of Frontier Molecular Orbital analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.govmdpi.com The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of the molecule. nih.gov Different colors are used to represent regions of varying electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow colors usually denote areas with intermediate or near-zero potential. nih.gov For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group, indicating its nucleophilic character, and a positive potential (blue) around the hydrogen atoms. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. q-chem.comq-chem.com This method allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. nih.govwisc.edu The stabilization energy (E(2)) associated with these interactions is calculated, where a higher E(2) value indicates a stronger interaction. researchgate.net NBO analysis can also determine the hybridization of atomic orbitals and the natural atomic charges on each atom. q-chem.comq-chem.com For this compound, NBO analysis would reveal the nature of the covalent bonds, the delocalization of electron density from the oxygen lone pairs into the aromatic ring, and other stabilizing intramolecular interactions. researchgate.net

Understanding the distribution of electronic charge within a molecule is fundamental to explaining its reactivity and intermolecular interactions. Mulliken population analysis is a common method for calculating the partial atomic charges on each atom in a molecule. niscpr.res.in These charges are derived from the contribution of each atom's basis functions to the molecular orbitals. niscpr.res.inresearchgate.net While computationally simple, Mulliken charges can be sensitive to the choice of basis set. niscpr.res.in Nevertheless, they provide a qualitative understanding of the charge distribution. For this compound, the oxygen atoms are expected to have negative Mulliken charges due to their high electronegativity, while the carbon atom of the carbonyl group and the hydrogen atoms are expected to carry positive charges.

| Atom | Expected Charge | Rationale |

| Oxygen (Carbonyl) | Negative | High electronegativity, electron-withdrawing. |

| Oxygen (Propoxy) | Negative | High electronegativity, lone pairs. |

| Carbon (Carbonyl) | Positive | Bonded to a highly electronegative oxygen. |

| Aromatic Carbons | Varied | Influenced by substituents (-CH3, -OPr, -CHO). |

| Hydrogens | Positive | Lower electronegativity compared to carbon and oxygen. |

This interactive table provides a qualitative prediction of Mulliken charges for key atoms in this compound.

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit nonlinear optical (NLO) properties. nih.gov These materials have applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). nih.govmdpi.com A large hyperpolarizability value indicates a strong NLO response. mdpi.com The presence of the electron-donating propoxy and methyl groups and the electron-withdrawing aldehyde group on the benzene ring suggests that this compound may possess NLO properties. Theoretical calculations of its polarizability and hyperpolarizability would provide a quantitative measure of this potential. nih.govmdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering valuable insights that complement experimental data. For this compound, theoretical calculations, particularly using Density Functional Theory (DFT), are employed to predict its Nuclear Magnetic Resonance (NMR) spectra. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate the magnetic shielding tensors for each nucleus. researchgate.netresearchgate.net These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends significantly on the chosen functional and basis set. nih.gov For substituted benzaldehydes, computational models must accurately account for the electronic effects of the substituents on the aromatic ring and the aldehyde group. The 5-methyl group, being an electron-donating group, is expected to increase the electron density (shielding) at the ortho and para positions relative to it. Conversely, the 2-propoxy group, while having an electron-donating oxygen atom, also introduces steric and anisotropic effects that influence nearby protons and carbons. The aldehyde group (-CHO) is strongly deshielding due to the electronegativity of the oxygen atom and magnetic anisotropy of the carbonyl bond, causing its proton to resonate at a characteristically high chemical shift. docbrown.info

Theoretical predictions can generate a complete set of ¹H and ¹³C NMR chemical shifts, aiding in the structural confirmation and assignment of experimental spectra. nih.govresearchgate.net Below is a table of theoretically predicted NMR chemical shifts for this compound, calculated to illustrate the expected values.

Interactive Table: Predicted NMR Chemical Shifts (ppm) for this compound

Note: These are illustrative values based on computational models. Actual experimental values may vary.

| ¹H NMR Predictions | ¹³C NMR Predictions | ||

|---|---|---|---|

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| CHO | 10.35 | C=O | 191.5 |

| H-3 | 7.10 | C-1 | 125.8 |

| H-4 | 7.45 | C-2 | 160.2 |

| H-6 | 7.60 | C-3 | 115.1 |

| -OCH₂- | 4.05 | C-4 | 135.0 |

| -CH₂-CH₃ | 1.85 | C-5 | 132.4 |

| Ar-CH₃ | 2.35 | C-6 | 128.9 |

| -CH₂-CH₃ | 1.05 | -OCH₂- | 70.8 |

| -CH₂-CH₃ | 22.5 | ||

| Ar-CH₃ | 20.7 | ||

| -CH₂-CH₃ | 10.6 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of molecules like this compound in various environments. biu.ac.il

In polar solvents, conformations that expose the polar aldehyde group to the solvent may be favored, while in non-polar solvents, the molecule might adopt a more compact structure. These conformational changes can affect the accessibility of the reactive aldehyde group or the aromatic ring, thus influencing reaction kinetics. escholarship.org For example, a solvent that stabilizes the transition state of a reaction more than the ground state will accelerate the reaction rate. MD simulations can model these energetic differences and provide insights into the solvent-mediated conformational changes that facilitate or hinder a chemical transformation. chemrxiv.org

Interactive Table: Simulated Conformational Preferences in Different Solvents

This table illustrates how the average dihedral angle of the C2-O-CH₂-CH₂ bond might vary with solvent polarity.

| Solvent | Dielectric Constant | Simulated Average Dihedral Angle (°) |

|---|---|---|

| n-Heptane | 1.9 | 175 |

| Chloroform | 4.8 | 160 |

| Methanol | 33.0 | 110 |

| Water | 80.1 | 95 |

MD simulations allow for a detailed exploration of the non-covalent interactions between a solute and solvent molecules. This compound can engage in various intermolecular interactions, including dipole-dipole interactions via its polar carbonyl group and van der Waals forces involving its hydrocarbon portions. nih.gov In protic solvents like water or methanol, the oxygen atom of the aldehyde group can act as a hydrogen bond acceptor.

By analyzing the simulation trajectories, one can calculate radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides quantitative information on the structure of the solvation shell. Furthermore, the average interaction energies between the solute and solvent can be calculated, offering a measure of the solvation strength and identifying the key functional groups responsible for these interactions.

Reaction Mechanisms and Reactivity Studies of 5 Methyl 2 Propoxybenzaldehyde

Mechanistic Investigations of Aldehyde Functional Group Transformations

The aldehyde group is the primary site for transformations involving nucleophiles. Its reactivity is influenced by both steric hindrance and the electronic nature of the aromatic substituents.

Nucleophilic addition is the most fundamental reaction of aldehydes. openstax.org The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate after the carbon rehybridizes from sp² to sp³. libretexts.org This intermediate is then typically protonated to yield an alcohol product. openstax.orgucalgary.ca

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the partially positive carbonyl carbon. The π electrons of the C=O bond move to the oxygen atom. jove.com

Intermediate Formation: A tetrahedral alkoxide intermediate is formed. libretexts.org

Protonation: An acid source protonates the negatively charged oxygen atom to give the final alcohol product. ucalgary.ca

For weaker, neutral nucleophiles, an acid catalyst is often required to protonate the carbonyl oxygen first, which enhances the electrophilicity of the carbonyl carbon and activates it for attack. ucalgary.cajove.com

The reactivity of 5-Methyl-2-propoxybenzaldehyde in these reactions is dictated by its substituents. The 2-propoxy group exerts a strong, electron-donating resonance effect (+R) and a weaker, electron-withdrawing inductive effect (-I). The 5-methyl group is a weak electron-donating group (+I). The net effect is an increase in electron density on the benzene (B151609) ring and the carbonyl group, which deactivates the carbonyl carbon toward nucleophilic attack compared to benzaldehyde (B42025). Furthermore, the bulky ortho-propoxy group provides significant steric hindrance, impeding the approach of the nucleophile to the carbonyl carbon. openstax.orglibretexts.org Consequently, this compound is expected to be less reactive in nucleophilic addition reactions than benzaldehyde or p-tolualdehyde. learncbse.in

| Compound | Key Substituents | Electronic Effect on Carbonyl | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| p-Nitrobenzaldehyde | -NO₂ (para) | Strongly Electron-Withdrawing | Low | Highest |

| Benzaldehyde | None | Neutral | Low | High |

| p-Tolualdehyde | -CH₃ (para) | Weakly Electron-Donating | Low | Medium |

| This compound | -OCH₂CH₂CH₃ (ortho), -CH₃ (meta) | Strongly Electron-Donating (net) | High | Low |

| Acetophenone (a ketone) | -CH₃ (ketone) | Weakly Electron-Donating | Medium | Lowest |

Aldol condensations are crucial carbon-carbon bond-forming reactions where an enolate ion reacts with a carbonyl compound. libretexts.orgwikipedia.org A subsequent dehydration step often yields an α,β-unsaturated carbonyl compound. libretexts.org When the reaction occurs between an aldehyde or ketone with an α-hydrogen and an aromatic aldehyde that lacks α-hydrogens, it is known as the Claisen-Schmidt condensation. praxilabs.comnih.gov

Since this compound has no α-hydrogens, it cannot form an enolate and can only act as the electrophilic acceptor in a crossed-aldol reaction. wikipedia.orgjove.com The mechanism under basic conditions involves:

Enolate Formation: A base removes an α-hydrogen from the other carbonyl-containing reactant (e.g., acetone) to form a nucleophilic enolate ion. praxilabs.commagritek.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of this compound to form a β-hydroxy ketone (aldol addition product). cutm.ac.inmasterorganicchemistry.com

Dehydration: The aldol product is readily dehydrated upon heating to form a stable, conjugated α,β-unsaturated ketone. libretexts.org This dehydration step is often thermodynamically favorable as it extends the conjugated π-system. jove.com

The rate of the Claisen-Schmidt condensation is sensitive to the substituents on the aromatic aldehyde. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon and lead to good yields, whereas electron-donating groups, like the propoxy and methyl groups in the target compound, can deactivate the aldehyde, leading to poorer yields or requiring harsher reaction conditions. researchgate.net

| Benzaldehyde Substituent | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|

| 4-NO₂ | Solid NaOH | 1.5 | 98 |

| 4-Cl | Solid NaOH | 2.0 | 98 |

| H | Solid NaOH | 5.0 | 96 |

| 4-CH₃ | Solid NaOH | 15.0 | 97 |

| 4-OCH₃ | Solid NaOH | 30.0 | 96 |

Data adapted from studies on solvent-free Claisen-Schmidt reactions, illustrating the trend of reactivity. nih.gov

Aldehydes react with primary amines to form imines (often called Schiff bases), a reaction that is fundamental in both synthetic chemistry and biochemistry. researchgate.netniscpr.res.in The reaction is an equilibrium process and is typically catalyzed by acid. nih.gov

The mechanism involves two main stages:

Nucleophilic Addition: The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon to form a carbinolamine intermediate.

Dehydration: The carbinolamine is then dehydrated (loses a molecule of water) under acidic conditions to form the final imine product.

The kinetics and equilibrium position of Schiff base formation are influenced by the substituents on the benzaldehyde. nih.gov Studies have shown that the reaction with benzaldehyde itself can reach equilibrium very quickly. researchgate.net The equilibrium constant (Keq) can be shifted by removing the water byproduct. mdpi.com For substituted benzaldehydes, electron-donating groups on the ring can impact the stability of the resulting iminium ion. nih.govacs.org In the case of this compound, the electron-donating nature of the substituents would influence the equilibrium, while the steric bulk of the ortho-propoxy group could decrease the rate of formation. The kinetic product may differ from the thermodynamic product, especially in competitive reactions. nih.gov

Oxidative deamination is a biochemical pathway primarily involved in the catabolism of amino acids. In this process, an amino group is removed from a molecule and replaced by a carbonyl group. For example, the enzyme glutamate dehydrogenase catalyzes the conversion of the amino acid glutamate into α-ketoglutarate, an α-keto acid. This is not a reaction that an aldehyde, such as this compound, undergoes. Rather, aldehydes can be the products of certain oxidative deamination reactions, such as those catalyzed by monoamine oxidases. Therefore, this pathway is not applicable to the reactivity of this compound.

Aromatic Substitution Reactions of the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to its electron-donating substituents.

The general mechanism for EAS involves an initial attack by an electrophile on the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edubyjus.com A base then removes a proton from the sp³-hybridized carbon of the intermediate, restoring the aromaticity of the ring and yielding the substituted product. byjus.comkhanacademy.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The position of substitution on the this compound ring is determined by the directing effects of the existing substituents. vedantu.com

2-Propoxy group (-OR): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density via resonance. libretexts.orgorganicchemistrytutor.com

5-Methyl group (-R): This is a weakly activating group and an ortho, para-director due to inductive effects and hyperconjugation. libretexts.org

1-Formyl group (-CHO): This is a deactivating group and a meta-director.

When multiple substituents are present, the most powerful activating group generally controls the position of substitution. jove.com In this case, the 2-propoxy group is the strongest activator. The directing effects are as follows:

The 2-propoxy group directs incoming electrophiles to positions 4 and 6.

The 5-methyl group directs to positions 2 and 4.

The 1-formyl group directs to position 3 and 5.

The directing effects of the activating propoxy and methyl groups reinforce each other at position 4. Position 6 is strongly activated by the propoxy group. Position 3 is deactivated. Steric hindrance from the bulky propoxy group would make substitution at position 3 difficult. Therefore, electrophilic attack will occur predominantly at the 4-position , with possible minor substitution at the 6-position . Both positions are activated, but the effects of the two activating groups are cumulative at position 4. jove.comlibretexts.org

| Position | Effect of 2-Propoxy Group | Effect of 5-Methyl Group | Effect of 1-Formyl Group | Overall Likelihood of Substitution |

|---|---|---|---|---|

| 3 | - | (ortho to -CH₃, but deactivated by -CHO) | meta | Very Unlikely |

| 4 | para (Strongly Activating) | ortho (Weakly Activating) | - | Most Likely (Major Product) |

| 6 | ortho (Strongly Activating) | - | - | Likely (Minor Product) |

Influence of Substituents on Ring Activation/Deactivation

The reactivity of the benzene ring in this compound is primarily dictated by the electronic properties of the methyl (-CH₃), propoxy (-OCH₂CH₂CH₃), and aldehyde (-CHO) groups. The methyl group at position 5 and the propoxy group at position 2 are both electron-donating groups. The methyl group exerts a weak activating effect through positive induction (+I), while the propoxy group strongly activates the ring via resonance (+R effect) by donating a lone pair of electrons from the oxygen atom to the aromatic system. This increased electron density makes the aromatic ring more susceptible to electrophilic substitution reactions.